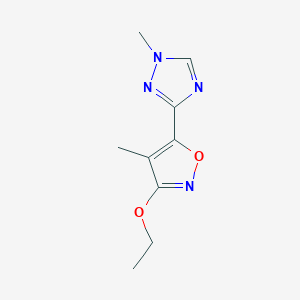![molecular formula C10H17N B068448 Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI) CAS No. 178603-05-9](/img/structure/B68448.png)
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI), also known as norbornenylmethylamine, is a chemical compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules, resulting in changes to their function and activity.
Biochemische Und Physiologische Effekte
Norbornenylmethylamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of other compounds. However, its reactivity can also be a limitation, as it can react with other biomolecules and interfere with experimental results. Additionally, its toxicity and potential for covalent binding to proteins can pose safety concerns.
Zukünftige Richtungen
There are several future directions for the use of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine in scientific research. One area of interest is the development of new inhibitors of protein kinases, which could have therapeutic applications in the treatment of cancer and other diseases. Additionally, the synthesis of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine derivatives with improved selectivity and reduced toxicity could lead to the development of new drugs with improved safety profiles. Finally, the use of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine in the development of new materials with unique mechanical and chemical properties is an area of active research.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)ethylamine involves the reaction of norbornene with formaldehyde and methylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is a colorless liquid with a boiling point of 132-134°C.
Wissenschaftliche Forschungsanwendungen
Norbornenylmethylamine has been used in scientific research for various applications. One of the most common uses is as a building block for the synthesis of other compounds. It has been used to synthesize a variety of biologically active compounds, including inhibitors of protein kinases and antitumor agents.
Eigenschaften
CAS-Nummer |
178603-05-9 |
|---|---|
Produktname |
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI) |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
(1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6,11H2,2-3H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
DRECVDVROUTDNN-PSASIEDQSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@](C2)(C1=C)N)C |
SMILES |
CC1(C2CCC(C2)(C1=C)N)C |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=C)N)C |
Synonyme |
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



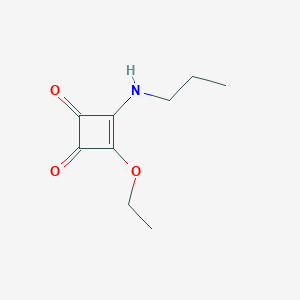
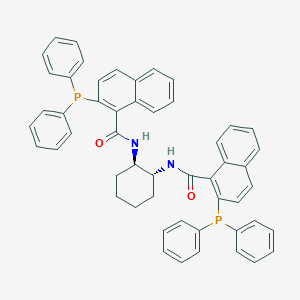
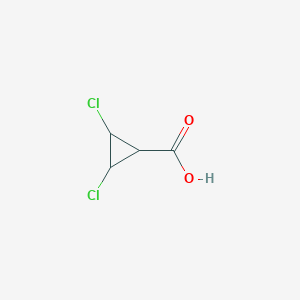
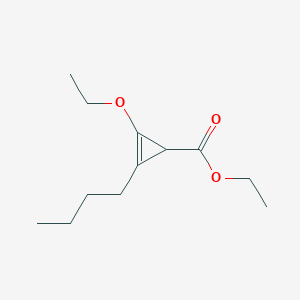
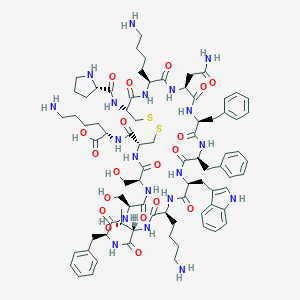
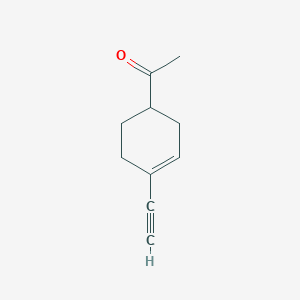
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
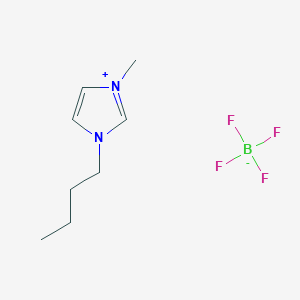
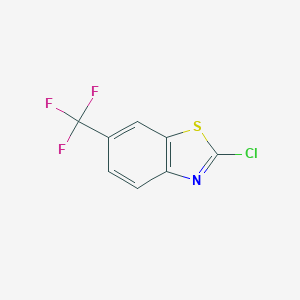
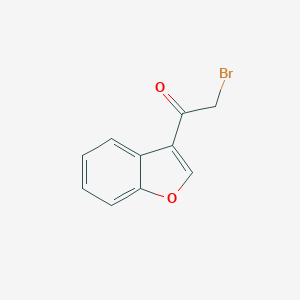
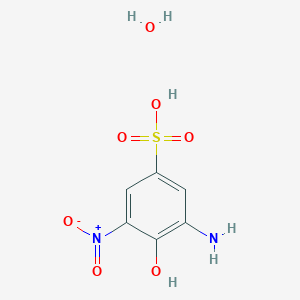
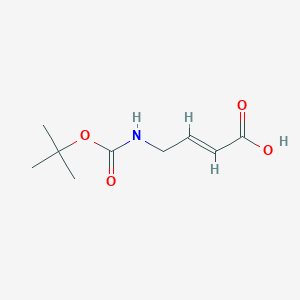
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
